molecular formula C16H13ClN4S2 B2356977 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride CAS No. 2034556-25-5

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride

Cat. No. B2356977
CAS RN: 2034556-25-5
M. Wt: 360.88
InChI Key: WWYRWFPGRNGTJN-UHFFFAOYSA-N
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Description

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Photovoltaic Devices: Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs)

Donor-acceptor-donor (D-A-A) structures incorporating 2,1,3-benzothiadiazole as an internal acceptor and the 4(7)-cyanogroup as an anchor acceptor have been extensively studied for photovoltaic applications. These structures are typically synthesized by cyanating 4(7)-bromo-2,1,3-benzothiadiazoles . In the case of our compound, (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile , the reaction involves the cyanation of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline . The best yield of the target compound is achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis(triphenylphosphine)palladium(0) .

Tunable Electronic Structures

Depending on the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core, compounds like ours exhibit tunable electronic structures. Their energy gaps can vary from 1.3 eV to 2.4 eV . This property is crucial for designing new materials in electronic and optical applications .

Medicinal Chemistry

Tricyclic 4δ2-benzo-[1,2-c:4,5-c’]bis[1,2,5]chalcogenadiazoles and 4δ2-benzo-[1,2-d:4,5-d’]bis[1,2,3]thiadiazoles have been explored for medicinal chemistry purposes. Our compound could potentially find applications in this field .

Anticancer Activity

In the context of boron-based therapeutic agents, researchers have hypothesized the preparation of boron-based benzoxadiazoles/benzothiadiazoles. These compounds link an ether and amine functionality and may display promising anticancer activity .

Synthesis of 4,7-Dibromobenzo[d][1,2,3]thiadiazole

The synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole is a crucial step in the preparation of related compounds. It involves dissolving benzo[d][1,2,3]thiadiazole in concentrated sulfuric acid and adding N-bromosuccinimide (NBS) to the resulting solution .

Push-Pull Fluorophores

Our compound’s structure, with its donor-acceptor-donor configuration, makes it interesting for applications in push-pull fluorophores. These molecules are used in turn-on fluorescence systems .

properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-yl)-N-benzyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S2.ClH/c1-2-4-11(5-3-1)9-17-16-18-15(10-21-16)12-6-7-13-14(8-12)20-22-19-13;/h1-8,10H,9H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYRWFPGRNGTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride

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